molecular formula C7H5BrFNO B6180759 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one CAS No. 2613382-85-5

1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one

Cat. No.: B6180759
CAS No.: 2613382-85-5
M. Wt: 218
InChI Key:
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Description

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is an organic compound that features a brominated pyridine ring and a fluorinated ethanone moiety

Preparation Methods

The synthesis of 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one typically involves the bromination of pyridine derivatives followed by fluorination. One common synthetic route includes the reaction of 5-bromopyridine with ethyl chloroformate to form an intermediate, which is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one exerts its effects involves interactions with various molecular targets. The brominated pyridine ring can engage in π-π stacking interactions, while the fluorinated ethanone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one include:

The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which confer specific electronic and steric effects, making it valuable for targeted applications in various fields.

Properties

CAS No.

2613382-85-5

Molecular Formula

C7H5BrFNO

Molecular Weight

218

Purity

95

Origin of Product

United States

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